Product packaging for 3-(3-Nitrophenyl)propanal(Cat. No.:CAS No. 198783-53-8)

3-(3-Nitrophenyl)propanal

Cat. No.: B182568
CAS No.: 198783-53-8
M. Wt: 179.17 g/mol
InChI Key: DNLNGXWQNDCKFE-UHFFFAOYSA-N
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Description

Significance as a Building Block in Complex Molecular Architectures

The synthetic utility of 3-(3-Nitrophenyl)propanal stems from the distinct reactivity of its two functional groups. The aldehyde group is a classic electrophilic site for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Henry reactions. It also readily undergoes reductive amination to introduce nitrogen-containing substituents, a common strategy in pharmaceutical synthesis.

The nitro group is arguably its most significant feature for building molecular complexity. It is a powerful electron-withdrawing group and, more importantly, can be readily reduced to an amino group (-NH2) under various conditions, such as catalytic hydrogenation. This transformation from a nitro to an amino functionality is a gateway reaction, opening up a plethora of subsequent chemical modifications. The resulting aniline (B41778) derivative can be diazotized, acylated, or used as a nucleophile in the construction of nitrogen-containing heterocyclic rings, which are core structures in many biologically active molecules. evitachem.com

While direct literature on the extensive use of this compound is emerging, the strategic importance of closely related nitrophenyl carbonyl compounds is well-documented. For instance, precursors like 1-(3-nitrophenyl)propan-1-one are key intermediates in the multi-step synthesis of Tapentadol, a centrally acting analgesic. google.com This highlights the value of the nitrophenylpropane scaffold in constructing complex, medicinally relevant molecules. Similarly, the 3-nitrophenyl group is a component in the synthesis of biologically active quinoxalinone derivatives, which have been identified as activators of the cystic fibrosis transmembrane conductance regulator (CFTR). rsc.org These examples underscore the potential of this compound as a foundational element for accessing intricate and valuable molecular targets.

Overview of Key Research Areas

The application of this compound and its structural analogs is primarily concentrated in medicinal chemistry and the synthesis of heterocyclic compounds.

Medicinal Chemistry: The nitrophenyl motif is a recurring feature in drug discovery. Its presence in precursors for pharmaceuticals demonstrates its importance in this field. google.com The ability to convert the nitro group into an amine allows for the introduction of functionalities that can interact with biological targets, such as enzymes and receptors. Research in this area focuses on using such building blocks to synthesize libraries of compounds for screening against various diseases. The development of a CFTR activator containing a 3-nitrophenyl group is a prime example of its application in creating molecules with specific therapeutic functions. rsc.org

Heterocyclic Synthesis: Aromatic nitroaldehydes are valuable precursors for synthesizing a wide array of heterocyclic compounds. These ring systems are ubiquitous in natural products and pharmaceuticals. The aldehyde can participate in condensation reactions with binucleophilic reagents to form rings, while the nitro group can be reduced and incorporated into a heterocyclic structure. Research has demonstrated the synthesis of various biologically active heterocycles, such as quinoxalines, from precursors containing the nitrophenyl unit. rsc.org This area of research is critical for discovering new chemical entities with potential applications in materials science and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B182568 3-(3-Nitrophenyl)propanal CAS No. 198783-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNGXWQNDCKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591511
Record name 3-(3-Nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198783-53-8
Record name 3-(3-Nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Nitrophenyl Propanal

Established Laboratory Synthetic Routes and Methodological Advancements

The laboratory synthesis of 3-(3-Nitrophenyl)propanal primarily relies on two strategic approaches: the direct nitration of a suitable precursor and the construction of the carbon skeleton through cross-coupling reactions.

The introduction of a nitro group onto an aromatic ring is a fundamental and widely used transformation in organic synthesis. nih.govbeilstein-journals.org The most common method for synthesizing this compound is through the electrophilic aromatic substitution of a phenylpropanal precursor. This typically involves the use of a nitrating agent, most classically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.govresearchgate.net

The reaction mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acids. nih.govbeilstein-journals.org The nitronium ion then attacks the benzene (B151609) ring of the phenylpropanal substrate. The propanal side chain is an ortho-, para-director; however, under the strongly acidic conditions of the reaction, the aldehyde group can be protonated, which deactivates the ring and directs the incoming nitro group to the meta-position. This leads to the desired 3-nitro isomer.

Key parameters for this reaction include careful temperature control, typically between 0 and 10°C, to manage the highly exothermic nature of the nitration and to minimize the formation of by-products. researchgate.net While direct nitration of 3-phenylpropanal (B7769412) is feasible, alternative precursors may also be used. For instance, nitrating 3-phenyl-1-propanol (B195566) followed by oxidation of the alcohol to the aldehyde presents a viable, albeit longer, route.

Table 1: Typical Parameters for Laboratory-Scale Nitration

ParameterConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the active electrophile, the nitronium ion (NO₂⁺). nih.govbeilstein-journals.org
Substrate 3-PhenylpropanalDirect precursor to the target compound.
Temperature 0–10 °CControls the exothermic reaction and improves regioselectivity. researchgate.net
Solvent Sulfuric acid acts as the solvent.Ensures homogeneity and promotes nitronium ion formation. nih.gov
Work-up Quenching on ice, extractionSafely neutralizes the strong acid and isolates the product.

Methodological advancements focus on improving the safety and selectivity of this classic reaction. The use of alternative nitrating agents, such as nitronium salts or milder reagents like sodium nitrite (B80452) (NaNO₂) catalyzed by copper salts, has been explored for various aromatic systems to avoid the harsh, corrosive conditions of mixed acids. researchgate.net

Cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon bonds, and they can be adapted for the synthesis of this compound. These methods build the molecule by connecting a nitrophenyl group to a three-carbon propanal synthon.

One prominent example is the Mizoroki-Heck reaction . This palladium-catalyzed reaction could theoretically couple an aryl halide, such as 1-bromo-3-nitrobenzene, with a suitable alkene like acrolein or allyl alcohol. If acrolein is used, subsequent reduction of the double bond would be necessary to yield the final propanal. This approach offers the advantage of starting with readily available building blocks. A similar strategy has been described for the synthesis of 3-(3-Trifluoromethylphenyl)propanal, highlighting the utility of the Mizoroki-Heck reaction in this context. dntb.gov.ua

Another key method is the Suzuki-Miyaura cross-coupling reaction . This involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.govrichmond.edu For the synthesis of this compound, this could involve reacting 3-nitrophenylboronic acid with a 3-halopropanal derivative. The functional group tolerance of modern Suzuki-Miyaura coupling reactions makes this a highly attractive and flexible route. nih.gov

Table 2: Comparison of Cross-Coupling Strategies

MethodAryl ComponentPropanal SynthonCatalyst SystemKey Advantage
Mizoroki-Heck 1-Bromo-3-nitrobenzeneAcrolein / Allyl AlcoholPalladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligandUse of simple, readily available starting materials. dntb.gov.ua
Suzuki-Miyaura 3-Nitrophenylboronic acid3-Halopropanal derivativePalladium catalyst and a baseHigh functional group tolerance and generally high yields. nih.govrichmond.edu

These methods are particularly valuable when direct nitration is problematic due to sensitive functional groups on the substrate or poor regioselectivity.

Nitration of Phenylpropanal Precursors

Industrial-Scale Production Methods and Optimization Strategies

Moving from the laboratory to industrial production requires a focus on safety, efficiency, cost-effectiveness, and waste reduction. For a reaction as potentially hazardous as nitration, process optimization is critical.

A significant advancement in the industrial synthesis of nitroaromatic compounds is the adoption of continuous flow chemistry. nih.govacs.org Nitration reactions are typically fast and highly exothermic, which poses considerable safety risks in large-scale batch reactors. beilstein-journals.org Continuous flow systems, particularly microreactors, offer superior control over these parameters. beilstein-journals.orgresearchgate.net

In a continuous flow setup, small volumes of reactants are mixed and reacted continuously in a narrow tube or channel. ncl.res.in This configuration provides a very high surface-area-to-volume ratio, enabling extremely efficient heat dissipation. beilstein-journals.orgacs.org This allows the reaction to be run safely at higher temperatures, which dramatically reduces the required reaction time—often from hours in a batch process to mere minutes or even seconds in flow. beilstein-journals.orgresearchgate.net

For the production of this compound, a flow process would involve continuously pumping streams of 3-phenylpropanal and the nitrating agent (mixed acids) into a micromixer, followed by a residence time unit where the reaction occurs. researchgate.net This approach not only enhances safety by minimizing the volume of hazardous material present at any one time but also improves yield and selectivity by providing precise control over reaction conditions. ncl.res.in Such processes have been successfully developed for the nitration of similar compounds like benzaldehyde (B42025) and have been scaled up for continuous production, demonstrating their industrial viability. researchgate.net

Purification Techniques for Synthetic Products

Regardless of the synthetic route employed, the crude this compound product must be purified to remove unreacted starting materials, reagents, and by-products. Standard purification techniques are employed for this purpose.

Column Chromatography: This is a common laboratory technique for purifying organic compounds. The crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (eluent) is then passed through the column. nih.govjocpr.com Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure aldehyde. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). jocpr.com

Recrystallization: If the crude product is a solid, recrystallization is an effective purification method. The material is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration. jocpr.com

Filtration and Washing: In cases where the product precipitates out of the reaction mixture, it can be isolated by filtration. The collected solid is then washed with appropriate solvents (e.g., water, followed by a low-boiling organic solvent) to remove residual reagents and by-products. jocpr.com

Chemical Transformations and Reactivity Profiles of 3 3 Nitrophenyl Propanal

Aldehyde Group Reactivity: Mechanistic Insights and Synthetic Utility

The aldehyde group in 3-(3-nitrophenyl)propanal is a primary site for a variety of chemical transformations, including oxidation to a carboxylic acid and nucleophilic addition reactions to form a range of derivatives. The electron-withdrawing nature of the meta-substituted nitro group influences the electrophilicity of the aldehyde's carbonyl carbon, affecting its reactivity in these processes.

Oxidative Transformations to Carboxylic Acids

The oxidation of the aldehyde functional group to a carboxylic acid represents a fundamental transformation in organic synthesis. This conversion of this compound yields 3-(3-nitrophenyl)propanoic acid, a valuable intermediate. synquestlabs.comcymitquimica.com The choice of oxidant and reaction conditions is crucial to ensure high yield and selectivity, avoiding unwanted side reactions on the nitro-substituted aromatic ring.

The oxidation of aldehydes to carboxylic acids can be achieved through both stoichiometric and catalytic methods, each with distinct advantages. Stoichiometric oxidants are often potent but can generate significant waste. Catalytic methods, particularly those using molecular oxygen or hydrogen peroxide as the terminal oxidant, are considered "greener" alternatives. rsc.org

Stoichiometric Oxidation: Classic stoichiometric reagents for aldehyde oxidation include chromium-based reagents (e.g., Jones reagent) and permanganate (B83412) salts. rsc.org However, milder and more selective options are often preferred, especially for substrates with sensitive functional groups like the nitro group. Sodium chlorite (B76162) (NaClO₂) is a well-regarded reagent for the selective oxidation of aromatic aldehydes to their corresponding carboxylic acids under mild conditions, often buffered around pH 3-5 to generate the active oxidant, chlorine dioxide (ClO₂). dergipark.org.tr Another effective system involves using Oxone (potassium peroxymonosulfate), which provides a simple and efficient protocol for this transformation. organic-chemistry.org

Catalytic Oxidation: Catalytic systems offer a more atom-economical approach. Transition metal catalysts, including complexes of nickel, vanadium, and manganese, have been shown to effectively catalyze the aerobic oxidation of aldehydes. sioc-journal.cnoup.com For instance, a bis[1,3-di(p-methoxyphenyl)-1,3-propanedionato]nickel(II) complex can catalyze the oxidation of various aldehydes to carboxylic acids in good yields using atmospheric oxygen at room temperature. oup.com Vanadium complexes, such as VO(acac)₂, in combination with hydrogen peroxide, also provide an efficient and selective method. organic-chemistry.org Furthermore, metal-free, organocatalytic systems have emerged as a powerful alternative. N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of a broad range of aldehydes using oxygen as the ultimate oxidant without the need for transition metals. organic-chemistry.org

The table below summarizes various oxidation regimens applicable to the conversion of aromatic aldehydes to carboxylic acids.

Oxidant/Catalyst SystemTypeKey Features
Sodium Chlorite (NaClO₂)StoichiometricMild and selective; effective for aromatic aldehydes. dergipark.org.tr
Oxone (2KHSO₅·KHSO₄·K₂SO₄)StoichiometricMild, simple protocol; an alternative to metal-mediated oxidations. organic-chemistry.org
Ni(II) Complexes / O₂CatalyticUses atmospheric oxygen; proceeds at room temperature. oup.com
VO(acac)₂ / H₂O₂CatalyticEfficient and selective with functional group compatibility. organic-chemistry.org
N-Hydroxyphthalimide (NHPI) / O₂OrganocatalyticMetal-free aerobic oxidation under mild conditions. organic-chemistry.org

Nucleophilic Addition Pathways and Derivative Formation

The electrophilic carbonyl carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of a wide array of derivatives. These reactions are fundamental to the synthetic utility of this compound.

The reaction of this compound with primary amines results in the formation of imines, commonly known as Schiff bases. scispace.com This condensation reaction is typically catalyzed by either an acid or a base and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent dehydration of this unstable intermediate yields the C=N double bond of the imine. scispace.comlibretexts.org The reaction is reversible and is often driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or molecular sieves. scispace.com The optimal pH for this reaction is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, while ensuring the amine nucleophile is not fully protonated and rendered non-nucleophilic. libretexts.org

Aldehydes like this compound can participate in various carbon-carbon bond-forming condensation reactions. In reactions such as the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base catalyst like ammonium (B1175870) acetate. mdpi.comsemanticscholar.org The electron-withdrawing nitro group on the phenyl ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing the reaction rate. The products of these reactions are valuable intermediates for further synthetic elaborations. Similarly, aldol-type condensations with enolates from ketones or other aldehydes can occur, leading to β-hydroxy aldehydes or, after dehydration, α,β-unsaturated aldehydes. libretexts.org

Formation of Imines and Schiff Bases

Advanced Reaction Mechanisms Involving this compound

A deeper understanding of the reaction mechanisms involving this compound provides insight into its chemical behavior and allows for the prediction and control of its transformations.

Mechanistic Studies of Nitro Group Transformations

The reduction of a nitro group to an amine is a complex process that can proceed through various intermediates. The Haber-Bosch model describes two potential pathways: a direct route and a condensation route. unimi.it

Direct Route: The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). unimi.it

Condensation Route: This pathway involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy compound, which is further reduced to an azo compound, a hydrazo compound, and ultimately cleaved to form two molecules of the amine. unimi.it

Mechanistic studies, including kinetic analyses and the use of isotopic labeling, can help elucidate the predominant pathway under specific reaction conditions. acs.orgnih.gov For instance, studies on the reduction of nitro compounds using an iron(salen) complex with phenylsilane (B129415) as the reducing agent point to the presence of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. acs.org

Furthermore, intramolecular oxygen transfer from a nitro group to other parts of a molecule has been observed in certain systems, particularly under mass spectrometry conditions or in the presence of transition metal ions. nih.gov

Influence of the Nitro Group's Electron-Withdrawing Effects on Reactivity

Key Effects:

Property AffectedInfluence of the Nitro Group
Acidity of α-Hydrogens The electron-withdrawing nature of the nitro group can increase the acidity of the C-H bonds adjacent (alpha) to the aromatic ring and the aldehyde. wikipedia.org
Electrophilicity of the Aromatic Ring The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density. wikipedia.org
Susceptibility to Nucleophilic Aromatic Substitution Conversely, the electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present. numberanalytics.comwikipedia.org
Reactivity of the Aldehyde Group The electron-withdrawing effect of the nitro group can influence the reactivity of the aldehyde carbonyl group, potentially making it more electrophilic.

The position of the nitro group is critical. In this compound, the meta-positioning of the nitro group exerts its influence primarily through an inductive effect. masterorganicchemistry.com While resonance effects are more pronounced from ortho and para positions, the inductive effect from the meta position still significantly impacts the electronic properties and reactivity of the molecule. masterorganicchemistry.comresearchgate.net

Advanced Synthetic Applications and Derivatization Chemistry of 3 3 Nitrophenyl Propanal

Role as a Precursor in Multi-Step Organic Syntheses

The strategic placement of the aldehyde and the nitro group on a flexible three-carbon chain makes 3-(3-Nitrophenyl)propanal a key building block in the assembly of more complex molecules. The aldehyde provides a direct handle for carbon-carbon bond formation and cyclization reactions, while the nitro group can be retained for its electronic properties or transformed into other functional groups, such as amines, to introduce further diversity.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with significant biological and chemical interest. mdpi.comnih.gov The synthesis of nitro-substituted chalcones often employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. nih.goviiste.orgscispace.com In this context, this compound can react with various acetophenone (B1666503) derivatives to yield chalcones bearing a nitrophenyl group.

The general procedure involves the reaction of this compound with a substituted acetophenone in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. mdpi.comcore.ac.uk The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the α,β-unsaturated ketone system characteristic of chalcones. iiste.org

The presence of the nitro group in the resulting chalcone (B49325) is significant, as nitro-containing chalcones have been investigated for a range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. researchgate.net For instance, research has shown that the position of the nitro group on the aromatic ring can influence the biological activity of the chalcone. mdpi.com

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table is illustrative and based on the general Claisen-Schmidt reaction; specific examples involving this compound may vary.

Reactant 1 (Aldehyde)Reactant 2 (Ketone)Product TypeKey Reaction
This compoundAcetophenone(E)-1-phenyl-4-(3-nitrophenyl)but-1-en-3-oneClaisen-Schmidt Condensation
This compound4'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)but-1-en-3-oneClaisen-Schmidt Condensation
This compound4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-4-(3-nitrophenyl)but-1-en-3-oneClaisen-Schmidt Condensation
Interactive Data Table: Illustrative examples of chalcone synthesis via Claisen-Schmidt condensation starting from this compound.

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and functional materials. mdpi.comfrontiersin.org this compound serves as a valuable synthon for constructing such ring systems, primarily through reactions that involve its aldehyde functionality and subsequent participation of the nitro group, often after reduction to an amine.

One of the most significant applications is in the Friedländer annulation for the synthesis of quinolines. nih.govorganic-chemistry.orgnih.gov In a typical one-pot synthesis, the nitro group of this compound is first reduced in situ to an amino group, for example using tin(II) chloride or iron in acidic media. nih.govresearchgate.net The resulting 3-(3-aminophenyl)propanal can then undergo an intramolecular cyclization and condensation. The amino group attacks the carbonyl carbon of the propanal side chain, leading to the formation of a dihydroquinoline intermediate which then aromatizes to the corresponding quinoline (B57606). This method provides an efficient route to substituted quinolines, which are scaffolds with a broad spectrum of biological activities. organic-chemistry.org

Furthermore, this compound can be a precursor for other heterocycles like pyrimidines. For example, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. uc.pt While the classic Biginelli reaction uses an aldehyde directly, derivatives of this compound can be envisioned as components in multicomponent reactions leading to complex pyrimidine (B1678525) structures. mdpi.com

The structural motifs derived from this compound are present in various compounds of pharmacological interest. The ability to introduce a nitro-substituted phenyl ring into a molecule is particularly relevant, as this group can act as a bioisostere for other functional groups or be crucial for binding to biological targets. mdpi.com

For example, the core structure is related to intermediates used in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) metabolites. vulcanchem.com The propanal side chain can be elaborated, and the nitroaromatic ring can be modified to fine-tune the pharmacological profile of the target molecule.

Moreover, the reduction of the nitro group to an amine opens up a vast chemical space for derivatization, leading to amides, sulfonamides, and other functionalities commonly found in drug candidates. ncl.res.in The resulting aminophenylpropanal or its derivatives can serve as key intermediates for building more complex scaffolds, such as quinoxaline (B1680401) derivatives, some of which have been identified as activators of the cystic fibrosis transmembrane conductance regulator (CFTR). rsc.org The synthesis of these scaffolds often involves the condensation of an ortho-diamine (which can be derived from a nitroaniline precursor) with a 1,2-dicarbonyl compound.

Construction of Nitrogen-Containing Heterocycles

Functionalization and Derivatization for Targeted Molecular Design

The dual functionality of this compound allows for a range of selective chemical transformations, enabling its incorporation into diverse molecular designs. Chemists can target either the carbonyl group or the nitroaromatic system, or both, to achieve the desired molecular architecture and properties.

The aldehyde group is one of the most versatile functional groups in organic synthesis, and in this compound, it is readily available for a multitude of transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. alfa-chemistry.commdpi.comresearchgate.net The product is an α,β-unsaturated system, which is a valuable intermediate for further reactions, including Michael additions and cycloadditions. This provides a powerful tool for carbon chain extension and the introduction of additional functional groups. mdpi.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with good control over the geometry of the double bond. wikipedia.orgumkc.edumasterorganicchemistry.com By reacting this compound with a suitable phosphonium (B103445) ylide, a variety of substituted styrenyl-type compounds can be synthesized. wikipedia.org This is particularly useful for creating conjugated systems or for linking the nitrophenylpropyl moiety to other molecular fragments. Wittig reagents are known to be tolerant of various functional groups, including nitroarenes. wikipedia.org

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This strategy allows for the introduction of a nitrogen atom at the terminus of the side chain, creating a new point for diversification.

Other Carbonyl Reactions: Other standard aldehyde derivatizations include the formation of hydrazones by reaction with hydrazines (such as 3-nitrophenylhydrazine), oximes with hydroxylamine (B1172632), and Schiff bases with primary amines. researchgate.netnih.govcsus.edu These derivatives can be stable compounds themselves or serve as intermediates for further transformations.

Table 2: Key Carbonyl Derivatization Reactions of this compound

Reaction TypeReagent(s)Product Functional GroupSignificance
Knoevenagel CondensationActive methylene compounds (e.g., CH₂(CN)₂) + Baseα,β-Unsaturated nitrileC-C bond formation, chain extension
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)AlkeneConversion of C=O to C=C
Reductive AminationAmine (R-NH₂) + Reducing agent (e.g., NaBH₃CN)AmineIntroduction of a nitrogen atom
Hydrazone FormationHydrazine (e.g., H₂NNH₂)HydrazoneDerivatization for analysis or further synthesis
Interactive Data Table: Summary of important carbonyl derivatization strategies for this compound.

The nitro group on the aromatic ring is a key feature of this compound, offering opportunities for both electronic modulation and synthetic transformation. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. epa.gov

The most common and synthetically useful transformation of the nitro group is its reduction to an amine. researchgate.netunimi.it This conversion fundamentally changes the electronic properties of the aromatic ring and introduces a versatile nucleophilic and basic center.

Selective Reduction: The selective reduction of the nitro group in the presence of the aldehyde can be challenging. However, certain reagents and conditions are known to achieve this transformation. Catalytic hydrogenation using specific catalysts (e.g., platinum on carbon) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid or iron powder are commonly employed. researchgate.netscispace.com Conversely, the aldehyde can be selectively reduced to an alcohol using mild hydride reagents like sodium borohydride, leaving the nitro group intact. scispace.comacs.org The ability to selectively reduce one group over the other is crucial for multi-step synthetic planning. The reduction of a nitro group generally proceeds through nitroso and hydroxylamine intermediates. google.com

Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself is not typically displaced, its strong electron-withdrawing effect can facilitate the displacement of other leaving groups (like halides) on the aromatic ring by nucleophiles. Although this compound does not have such a leaving group, this principle is important in the chemistry of related nitroaromatic compounds.

Modification of the Resulting Amine: Once the nitro group is reduced to an amine, it can be readily derivatized. Acylation to form amides, sulfonylation to form sulfonamides, diazotization to form diazonium salts (which are themselves versatile intermediates), and alkylation are all standard transformations that dramatically increase the molecular diversity accessible from the original this compound scaffold.

Table of Mentioned Compounds

Compound Name
This compound
Acetophenone
4'-Methoxyacetophenone
4'-Chloroacetophenone
(E)-1-phenyl-4-(3-nitrophenyl)but-1-en-3-one
(E)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)but-1-en-3-one
(E)-1-(4-chlorophenyl)-4-(3-nitrophenyl)but-1-en-3-one
Tin(II) chloride
3-(3-aminophenyl)propanal
Malononitrile
Ethyl cyanoacetate
Phosphonium ylide
Sodium cyanoborohydride
Sodium triacetoxyborohydride
3-Nitrophenylhydrazine
Hydroxylamine
Sodium borohydride
Quinoxaline
Urea
Thiourea
List of chemical compounds mentioned in the article.

Orthogonal Derivatization Approaches

The bifunctional nature of this compound, possessing both a reactive aldehyde and a nitro group, presents a unique opportunity for orthogonal synthesis. This strategy involves the selective chemical modification of one functional group while leaving the other unaffected, enabling the stepwise construction of complex molecular architectures. Research has focused on developing chemoselective methods that can independently target either the carbonyl or the nitro moiety, thereby providing versatile pathways to a range of novel derivatives.

Selective Reactions Targeting the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations, including reduction and condensation reactions. The primary challenge is to perform these reactions without simultaneously reducing the sensitive nitro group.

Chemoselective Carbonyl Reduction:

A significant achievement in the orthogonal derivatization of aromatic nitroaldehydes is the selective reduction of the carbonyl group. Researchers have successfully converted aromatic nitroaldehydes to their corresponding nitroalcohols using thiourea dioxide (TUDO) in an aqueous alkali-ethanolic system. arkat-usa.orgresearchgate.net This method is highly chemoselective, reducing the aldehyde to a primary alcohol while leaving the nitro group intact. arkat-usa.org The reaction typically proceeds in good to high yields, demonstrating a robust and practical approach for synthesizing compounds like 3-(3-nitrophenyl)propan-1-ol. arkat-usa.orgresearchgate.net

Thiazolidine Formation:

The aldehyde functionality can undergo condensation with bifunctional reagents like D-cysteine to form heterocyclic structures. This reaction leads to the formation of a thiazolidine-4-carboxylic acid derivative. researchgate.net This approach is highly specific to the carbonyl group and proceeds under mild conditions, representing another avenue for selective derivatization that preserves the nitro functional group for subsequent transformations. researchgate.net

Interactive Table: Selective Derivatization of the Aldehyde Group Click on the headers to sort the data.

Reaction TypeReagent(s)ProductKey FindingReference
Chemoselective Reduction Thiourea dioxide (TUDO), NaOH, EtOH/H₂O3-(3-Nitrophenyl)propan-1-olExcellent chemoselectivity for the carbonyl group; the nitro group remains intact. arkat-usa.org, researchgate.net
Cyclocondensation D-cysteine2-(2-(3-Nitrophenyl)ethyl)thiazolidine-4-carboxylic acidForms a stable heterocyclic derivative under mild conditions, specific to the aldehyde. researchgate.net

Selective Reactions Targeting the Nitro Group

Conversely, the selective modification of the nitro group, primarily through reduction to an amine, is a crucial transformation that opens pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. The key is to achieve this reduction without affecting the aldehyde group.

Chemoselective Nitro Reduction:

Modern catalytic systems have been developed to address the challenge of selectively reducing an aromatic nitro group in the presence of a reducible aldehyde.

Copper Nanoparticles: A method utilizing copper nanoparticles with ammonium (B1175870) formate (B1220265) in ethylene (B1197577) glycol has proven highly effective for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines. acs.org This system demonstrates high tolerance for other reducible functional groups, including aldehydes, enabling the synthesis of 3-(3-aminophenyl)propanal with high yields. acs.org

Diboron Reagents: A metal-free approach employs tetrahydroxydiboron (B82485) [B₂(OH)₄] as a reductant with 4,4'-bipyridine (B149096) as an organocatalyst. acs.org This reaction is rapid, often completing within minutes at room temperature, and shows excellent selectivity for the nitro group while preserving sensitive functionalities like aldehydes. acs.org

Homogeneous Palladium Catalysts: Homogeneous catalysts, such as BINAP·PdCl₂, have also been used with a hydrogen source like NaBH₄ to selectively hydrogenate aromatic nitro compounds to primary amines with remarkable yields and short reaction times. nih.gov

These methods underscore the advances in catalytic science that permit the orthogonal reduction of the nitro group, a critical step in the synthetic application of this compound.

Interactive Table: Selective Derivatization of the Nitro Group Click on the headers to sort the data.

Reaction TypeReagent(s)/Catalyst SystemProductKey FindingReference
Chemoselective Reduction Copper nanoparticles / Ammonium formate3-(3-Aminophenyl)propanalHigh chemoselectivity and yield; tolerates various functional groups including aldehydes. acs.org
Chemoselective Reduction Tetrahydroxydiboron / 4,4'-Bipyridine3-(3-Aminophenyl)propanalA rapid, metal-free method with excellent selectivity at room temperature. acs.org
Chemoselective Hydrogenation BINAP·PdCl₂ / NaBH₄3-(3-Aminophenyl)propanalQuantitative yields in short reaction times under ultrasonic conditions. nih.gov

Chiral Synthesis and Stereoselective Manipulations Involving 3 3 Nitrophenyl Propanal

Enantioselective Synthetic Approaches for 3-(3-Nitrophenyl)propanal Derivatives

The creation of stereogenic centers with high enantiopurity is a significant challenge in synthetic chemistry. For derivatives of this compound, various enantioselective strategies have been developed.

One notable approach involves the organocatalytic asymmetric Friedel-Crafts alkylation. Chiral imidazolidinone salts can activate α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680) derivatives, towards nucleophilic attack by electron-rich arenes. core.ac.uk This method allows for the formation of a new carbon-carbon bond at the β-position of the aldehyde, establishing a stereocenter with a high degree of stereocontrol. core.ac.uk For instance, the reaction of a substituted cinnamaldehyde with an electron-rich benzene (B151609) derivative, catalyzed by a chiral secondary amine, can yield the corresponding 3-aryl-3-phenylpropanal derivative with excellent enantioselectivity. core.ac.uk

Another powerful strategy is the phase-transfer catalytic allylation of malonates. In a reported synthesis of (+)-coerulescine, a key step involves the allylation of diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate under phase-transfer conditions, achieving an enantiomeric excess (ee) of 86%. frontiersin.orgnih.gov This intermediate can then be further elaborated to the target spirooxindole alkaloid. frontiersin.orgnih.gov The enantioselectivity of this key step was optimized by screening various reaction parameters, including the base, temperature, and catalyst loading. frontiersin.orgnih.gov

The following table summarizes key findings in enantioselective synthetic approaches:

Table 1: Enantioselective Synthesis of this compound Derivatives
Reaction Type Catalyst Substrates Key Findings Reference
Asymmetric Friedel-Crafts Alkylation Chiral Imidazolidinone Salts α,β-Unsaturated Aldehydes, Electron-Rich Benzenes High enantioselectivity in the formation of 3-aryl-3-phenylpropanal derivatives. core.ac.uk
Phase-Transfer Catalytic Allylation (S,S)-N,N'-Dibenzyl-1,2-diphenylethylenediamine derivative Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, Allyl Bromide Achieved 86% ee in the key allylation step for the synthesis of (+)-coerulescine. frontiersin.orgnih.gov

Application in Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a complementary approach to traditional metal-based catalysts. this compound and its derivatives can serve as substrates in these reactions, leading to the formation of valuable chiral products.

(S)-Proline is a versatile and widely used organocatalyst for the α-functionalization of aldehydes and ketones. unica.it It operates through an enamine-based mechanism, where the proline catalyst reacts with the carbonyl compound to form a chiral enamine intermediate. This intermediate then reacts with an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the α-functionalized carbonyl compound with high enantioselectivity. lscollege.ac.in

While direct examples involving this compound are not extensively detailed in the provided context, the general principle of proline-catalyzed α-functionalization is well-established for a wide range of aldehydes. unica.it For instance, proline can catalyze the asymmetric α-amination and α-oxygenation of aldehydes with high yields and excellent enantioselectivities. unica.it The reaction of an aldehyde with an azodicarboxylate in the presence of proline leads to the formation of the corresponding α-hydrazino aldehyde. unica.it This highlights the potential for applying such methodologies to this compound to generate novel chiral building blocks. The efficiency of proline catalysis can be influenced by the solvent, with dipolar aprotic solvents like DMSO and DMF often being preferred due to the catalyst's solubility. mdpi.com

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. lscollege.ac.in Asymmetric versions of this reaction are of great importance for the synthesis of chiral β-amino carbonyl compounds, which are precursors to many biologically active molecules. thieme-connect.de

Organocatalysis has been successfully applied to control the stereochemical outcome of Mannich-type reactions. Proline and its derivatives are effective catalysts for direct asymmetric Mannich reactions, affording products with high diastereo- and enantioselectivities. lscollege.ac.inorganic-chemistry.org For example, the reaction between an aldehyde, an amine, and a ketone, catalyzed by (S)-proline, can produce syn-adducts with high enantiomeric excess. lscollege.ac.in The stereoselectivity is rationalized by a transition state model where the enamine, formed from the aldehyde and proline, attacks the imine with a specific facial bias, controlled by hydrogen bonding and steric interactions. lscollege.ac.in

Furthermore, the nitro-Mannich (or aza-Henry) reaction, which is the addition of a nitroalkane to an imine, provides access to β-nitroamines. wikipedia.org These products are versatile synthetic intermediates. wikipedia.org Catalytic asymmetric versions of this reaction have been developed using both metal complexes and organocatalysts, allowing for the synthesis of enantioenriched β-nitroamines. wikipedia.org

Proline-Catalyzed Asymmetric α-Functionalization of Aldehydes

Diastereoselective Synthesis of Complex Adducts

The construction of molecules with multiple stereocenters requires precise control over diastereoselectivity. Diastereoselective reactions involving derivatives of this compound can lead to complex and valuable adducts.

A notable example is the synthesis of (+)-coerulescine, where a key intermediate is generated through a phase-transfer catalytic allylation. frontiersin.orgnih.gov The resulting product contains a quaternary stereocenter, the construction of which is a significant synthetic challenge. frontiersin.orgnih.gov The diastereoselectivity of subsequent transformations is crucial for obtaining the final natural product with the correct relative stereochemistry.

Crystallization-induced diastereomer transformation (CIDT) is another powerful technique for achieving high diastereoselectivity. nih.govrsc.org This process relies on the epimerization of a less stable diastereomer in solution to the more stable, less soluble diastereomer, which then crystallizes out, driving the equilibrium towards the desired product. nih.govrsc.org This method has been successfully applied in the enantio- and diastereoselective Mannich reaction of β-dicarbonyls to produce stereodefined α-monosubstituted products. nih.gov

The following table summarizes key findings in the diastereoselective synthesis of complex adducts:

Table 2: Diastereoselective Synthesis of Complex Adducts
Reaction Type Key Feature Substrates Outcome Reference
Phase-Transfer Catalytic Allylation Construction of a quaternary stereocenter Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate Synthesis of a key intermediate for (+)-coerulescine. frontiersin.orgnih.gov
Crystallization-Induced Diastereomer Transformation (CIDT) Diastereoconvergence through crystallization β-Dicarbonyls, Imines Synthesis of stereodefined α-monosubstituted Mannich adducts. nih.govrsc.org

Resolution Methodologies for Racemic Intermediates

When direct asymmetric synthesis is not feasible or efficient, the resolution of racemic mixtures provides an alternative route to enantiomerically pure compounds. google.com This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods such as crystallization. orgsyn.orgunchainedlabs.comresearchgate.net

The resolution of racemic carboxylic acids, for example, can be accomplished using chiral amines. The choice of resolving agent and solvent is critical for successful separation. researchgate.net For instance, the resolution of racemic 2-amino-1-phenylethanol (B123470) has been optimized using di-O-p-toluoyltartaric acid. researchgate.net Similarly, chiral amino alcohols have been used to resolve racemic carboxylic acids via diastereomeric salt formation. unchainedlabs.com

A systematic screening approach can be employed to identify the optimal conditions for resolution, including the resolving agent, solvent, stoichiometry, and concentration. researchgate.net In some cases, the desired enantiomer can be obtained in high purity after a single crystallization, while the other enantiomer may be recovered from the mother liquor. google.com For intermediates in the synthesis of complex molecules, such as those derived from this compound, classical resolution can be a practical and scalable method for obtaining the required enantiomer. google.comunchainedlabs.com For example, the resolution of racemic amino alcohol derivatives has been achieved using chiral 1,1'-bi-2-naphthol (B31242) and boric acid. nih.gov

Catalytic Strategies for 3 3 Nitrophenyl Propanal Transformations

Transition Metal-Catalyzed Processes

Transition metal catalysis stands as a cornerstone for the functionalization of 3-(3-nitrophenyl)propanal and related structures. The unique electronic properties of metals like palladium, iridium, rhodium, and copper enable a diverse range of chemical transformations.

Palladium-Catalyzed Reductions and Coupling Reactions

Palladium catalysts are highly effective in promoting reduction and cross-coupling reactions. These processes are fundamental in creating complex molecular architectures from simpler precursors. For instance, palladium-catalyzed reactions can be used for the synthesis of α-arylglycine derivatives through a three-component reaction involving arylboronic acids, sulfonamides, and glyoxylic acid. frontiersin.org This method provides a direct route to valuable amino acid structures. frontiersin.org

In the realm of C-H activation, palladium catalysis has been instrumental. For example, a palladium-catalyzed three-component annulation reaction involving aryl iodides, maleimide, and a methylating reagent can lead to the formation of succinimide-fused tricyclic scaffolds. rsc.org This reaction proceeds through multiple C-H activation steps, demonstrating the power of palladium to forge multiple carbon-carbon bonds in a single operation. rsc.org

Furthermore, palladium catalysts, in conjunction with specific ligands, can facilitate the β-C(sp³)–H arylation of tertiary aliphatic aldehydes. mdpi.com This reaction utilizes an α-amino acid as a transient directing group, showcasing a sophisticated approach to functionalizing otherwise unreactive C-H bonds. mdpi.com The use of in situ generated allylindium reagents in palladium-catalyzed cross-coupling reactions with aryl halides further expands the synthetic utility of this metal. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstratesProductReference
Asymmetric Three-Component ReactionPalladium catalyst with tailored ligandGlyoxylic acid, sulfonamides, arylboronic acidsα-Arylglycine derivatives frontiersin.org
Three-Component AnnulationPd(OAc)₂Aryl iodides, maleimide, TsOMeSuccinimide-fused tricyclic scaffolds rsc.org
β-C(sp³)–H ArylationPalladium catalyst with 2-pyridone ligandTertiary aliphatic aldehydes, aryl halidesβ-Arylated aldehydes mdpi.com
Cross-CouplingPd₂dba₃CHCl₃ and Ph₃PAllyl halides, aryl halides, indiumAllylated arenes organic-chemistry.org

Iridium and Rhodium Catalysis in Hydrogen Transfer and Functionalization

Iridium and rhodium complexes are powerful catalysts for hydrogen transfer reactions, enabling the reduction of carbonyls and other unsaturated functionalities. These catalysts are particularly useful for the synthesis of chiral alcohols through asymmetric transfer hydrogenation. Iridium catalysts, often paired with chiral ligands, can mediate the reductive coupling of alkynes with activated ketones to produce β,γ-unsaturated α-hydroxyesters with high regioselectivity and control of olefin geometry. organic-chemistry.org

Iridium(III) complexes have also been shown to be excellent catalysts for hydrogen borrowing C-N bond formation, coupling alcohols with amines to form the corresponding amines with water as the only byproduct. rsc.org This environmentally benign method is effective for a wide range of substrates. rsc.org Rhodium catalysts, while also active in hydrogen transfer, have been studied for their role in the dehydrogenation of secondary alcohols.

The versatility of these metals extends to C-C bond formation. For example, iridium-catalyzed carbonyl allylation and propargylation from alcohols via hydrogen transfer allows for the use of alcohols as carbonyl equivalents, opening up new synthetic pathways that are not accessible through traditional carbanion chemistry. nih.gov

Table 2: Iridium and Rhodium-Catalyzed Reactions
MetalReaction TypeCatalyst SystemSubstratesProductReference
IridiumReductive CouplingIridium catalystAlkynes, α-ketoestersβ,γ-Unsaturated α-hydroxyesters organic-chemistry.org
IridiumHydrogen Borrowing C-N Coupling[Cp*Ir(NHC-triazole)Cl]Alcohols, aminesAmines rsc.org
IridiumCarbonyl Allylation[Ir(cod)Cl]₂ with chiral ligandAlcohols, allyl acetateHomoallylic alcohols nih.gov
RhodiumDehydrogenation[Rh(μ-OH)(η⁴-C₈H₁₂)]₂Secondary alcoholsKetones

Copper-Catalyzed Photoredox Reactions

Copper-catalyzed photoredox reactions have emerged as a powerful tool in organic synthesis, offering unique reactivity under mild conditions. These reactions utilize visible light to generate radical intermediates, which can then participate in a variety of transformations. nih.govresearchgate.net One notable application is the regioselective difunctionalization of alkenes. For instance, a copper-catalyzed photoredox system can achieve the trifluoromethylation and sulfonylation of alkenes with a switch in regioselectivity controlled by red light. nih.gov

The development of general and broadly applicable copper-based photoredox catalysts, such as [(DPEPhos)(bcp)Cu]PF₆, has expanded the scope of these transformations to include the activation of a wide range of organic halides for reduction, cyclization, and direct arylation reactions. ulb.ac.be These copper catalysts provide a cheaper and more sustainable alternative to precious metal catalysts like iridium and ruthenium. ulb.ac.be

Organocatalytic Systems for Chemoselective and Stereoselective Reactions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. google.comuni-regensburg.de This approach avoids the use of potentially toxic and expensive metals. For the transformation of α,β-unsaturated aldehydes, such as derivatives of this compound, chiral secondary amines are often employed as organocatalysts. These catalysts operate through the formation of transient iminium ions, which activate the substrate towards nucleophilic attack.

This strategy has been successfully applied to the enantioselective Friedel-Crafts alkylation of heterocycles and electron-rich benzenes. core.ac.uk For example, a chiral imidazolidinone catalyst can promote the conjugate addition of pyrroles to enals, affording the corresponding aldehyde products in good yields and high enantiomeric purity. core.ac.uk Similarly, organocatalyzed [3+2] cycloaddition reactions can be used to construct complex molecular scaffolds. mdpi.com The development of dual catalytic systems, combining organocatalysis with other catalytic modes, further expands the possibilities for complex molecule synthesis. cardiff.ac.uk

Table 3: Organocatalytic Reactions for Aldehyde Functionalization
Reaction TypeCatalystSubstratesProductReference
Friedel-Crafts AlkylationChiral imidazolidinoneα,β-Unsaturated aldehydes, electron-rich arenesβ-Aryl aldehydes core.ac.uk
[3+2] CycloadditionChiral secondary amineα,β-Unsaturated aldehydes, azomethine ylidesPyrrolidine derivatives mdpi.com
Baylis-Hillman ReactionProline and imidazole (B134444) (dual catalysis)Aldehydes, activated alkenesAllylic alcohols cardiff.ac.uk

Biocatalytic Applications in this compound Derivatives Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. mdpi.com This approach is particularly valuable for the synthesis of chiral molecules.

Enzyme-Mediated Reductions and Other Biotransformations

Enzymes, particularly reductases, are widely used for the asymmetric reduction of ketones and aldehydes to produce chiral alcohols. For example, alcohol dehydrogenases (ADHs) can reduce a variety of aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.itacs.org The reduction of a ketone precursor is a key step in the synthesis of the antiviral drug tipranavir, where the chiral building block (S)-1-(3-nitrophenyl)propanol can be obtained through enzymatic resolution. rsc.org

Lipases are another important class of enzymes used in biocatalysis, often for the kinetic resolution of racemic mixtures. nih.gov For instance, lipase-catalyzed transesterification can be used to resolve racemic 1-(3-nitrophenyl)propanol. rsc.org The versatility of biocatalysis is further highlighted by its application in the synthesis of various pharmaceutical intermediates, demonstrating its potential to shorten synthetic routes and improve the sustainability of chemical processes. mdpi.comacs.org

Table 4: Biocatalytic Transformations
Enzyme TypeReaction TypeSubstrate ExampleProduct ExampleReference
Alcohol Dehydrogenase (ADH)Asymmetric ReductionAromatic ketonesChiral secondary alcohols unimi.itacs.org
LipaseKinetic Resolution (Transesterification)Racemic 1-(3-nitrophenyl)propanol(S)-1-(3-nitrophenyl)propanol rsc.org
LipaseKinetic Resolution (Transesterification)Racemic 3-hydroxy-3-phenylpropanonitrile(S)-3-hydroxy-3-phenylpropanonitrile nih.gov

Chemo- and Regioselectivity of Biocatalysts

Biocatalysis, which utilizes enzymes or whole-cell microorganisms for chemical synthesis, has become a powerful tool for developing active pharmaceutical ingredients (APIs). acs.org Biocatalysts are renowned for their exceptional chemo-, regio-, and stereoselectivity, which often surpasses that of traditional chemical catalysts. acs.org These properties are advantageous as they reduce the need for protecting groups and minimize waste generation. acs.org For a multifunctional compound like this compound, which contains both a reactive aldehyde and a nitro group, the high selectivity of biocatalysts is particularly valuable for targeting specific transformations.

The primary reactive sites in this compound for biocatalytic conversion are the aldehyde and the nitro functionalities. Enzymes such as dehydrogenases and reductases can selectively act on one of these groups while leaving the other untouched.

Biocatalytic Reduction of the Aldehyde Group

The reduction of the aldehyde in this compound to its corresponding primary alcohol, 3-(3-nitrophenyl)propanol, can be achieved with high chemoselectivity using alcohol dehydrogenases (ADHs). These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. The regeneration of the expensive cofactor is often accomplished in situ using a sacrificial alcohol like 2-propanol. acs.org Engineered ADHs have demonstrated the ability to reduce bulky ketone substrates with excellent yields and stereoselectivity, indicating their potential applicability to aldehydes like this compound. acs.org The mild, aqueous conditions (pH 5-9, 20-50 °C) of biocatalytic reductions are fully compatible with the nitro group, which remains unaffected. acs.org

Marine-derived fungi are a significant source of robust biocatalysts capable of performing asymmetric reductions of ketones and aldehydes. mdpi.commdpi.com Whole cells of these fungi are often used as they contain the necessary enzymes and cofactor regeneration systems, simplifying the process. mdpi.com For instance, marine fungi have been successfully used for the enantioselective reduction of various aromatic ketones, achieving high yields and excellent enantiomeric excess (ee). mdpi.com While not explicitly tested on this compound, the broad substrate scope of these marine biocatalysts suggests they would be effective for its selective reduction. mdpi.com

Biocatalytic Oxidation of the Aldehyde Group

For the selective oxidation of the aldehyde moiety to a carboxylic acid, aldehyde dehydrogenases (ALDHs) are highly effective biocatalysts. nih.gov A key advantage of using ALDHs is their remarkable chemoselectivity; they can oxidize an aldehyde to a carboxylic acid without affecting other oxidizable functionalities within the same molecule, such as hydroxyl groups, alkenes, or the nitro group in the target compound. nih.gov The biocatalytic oxidation typically runs under mild conditions (e.g., pH 8.5, 40 °C) in a phosphate (B84403) buffer, using NAD+ as the cofactor. nih.gov The cofactor can be recycled in situ by a nicotinamide (B372718) oxidase (NOx) that uses molecular oxygen from the air as the ultimate oxidant, making the process environmentally benign. nih.gov

The table below summarizes potential selective biocatalytic transformations for this compound.

TransformationEnzyme ClassPotential Biocatalyst SourceProductSelectivity Highlight
ReductionAlcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Lactobacillus kefir, Rhodococcus ruber, Marine Fungi (e.g., Penicillium citrinum) acs.orgresearchgate.net3-(3-Nitrophenyl)propanolReduction of aldehyde is selective over the nitro group.
OxidationAldehyde Dehydrogenase (ALDH)Recombinant ALDHs nih.gov3-(3-Nitrophenyl)propanoic acidOxidation of aldehyde is selective over the nitro group.

Electrochemical Catalysis for Oxidative and Reductive Transformations

Electrochemical catalysis offers a sustainable and controllable alternative to conventional chemical reagents for driving oxidative and reductive transformations. By using electricity as a traceless reagent, electrosynthesis can minimize chemical waste and often operate under mild conditions. researchgate.netcornell.edu The reaction outcome can be precisely controlled by tuning parameters such as electrode potential, electrode material, and electrolyte.

Reductive Transformations

The electrochemical reduction of this compound can selectively target either the nitro group or the aldehyde group, depending on the chosen conditions. The reduction of aromatic nitro compounds to the corresponding anilines is a well-established electrochemical process. acs.org This transformation is of significant interest as anilines are valuable precursors for pharmaceuticals and agrochemicals. acs.org

The selective reduction of the nitro group of this compound to yield 3-(3-aminophenyl)propanal can be performed in a divided electrochemical cell using a lead (Pb) cathode. acs.org The process typically uses an aqueous methanol (B129727) solvent system with sulfuric acid as the electrolyte. acs.org The aldehyde functionality can be preserved by careful control of the cathode potential, as the reduction of the nitro group generally occurs at a less negative potential than that of an aliphatic aldehyde. Studies on the electroreduction of N-(3-nitrophenyl)hydroxylamine have shown that the radical anion formed from the 3-nitrophenyl group is significantly stable, which facilitates its reduction. researchgate.net

Oxidative Transformations

Electrochemical methods are also highly effective for the selective oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 3-(3-nitrophenyl)propanoic acid. This can be achieved through mediated electrolysis, where a redox mediator is used to shuttle electrons between the electrode and the substrate at a lower overpotential. nih.gov

Aminoxyl mediators, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are particularly effective for the oxidation of primary alcohols and aldehydes to carboxylic acids. nih.gov The aldehyde oxidation rate is often enhanced by the presence of electron-withdrawing groups on the substrate, which would make this compound a suitable candidate for this transformation. nih.gov The reaction can be performed in an undivided cell using graphite (B72142) electrodes in an acetonitrile/water mixture. Another approach involves using electrochemically generated hypervalent iodine species as catalytic oxidants. researchgate.netacs.org These methods have demonstrated excellent functional group tolerance, including for nitro groups, in various oxidative cyclization reactions, suggesting their applicability for the direct oxidation of the aldehyde in this compound. researchgate.netacs.org

The table below outlines potential electrochemical transformations for this compound based on established methods for similar functional groups.

TransformationTarget ProductElectrochemical MethodTypical CathodeTypical AnodeElectrolyte/MediatorSelectivity Highlight
Reduction3-(3-Aminophenyl)propanalConstant-current electrolysis in a divided cellLead (Pb) or Tin (Sn)GraphiteH₂SO₄ in H₂O/MeOHSelective reduction of the nitro group over the aldehyde. acs.org
Oxidation3-(3-Nitrophenyl)propanoic acidMediated electrolysis in an undivided cellGraphiteGraphiteTEMPO / NaBr / NaHCO₃Selective oxidation of the aldehyde group, leaving the nitro group intact. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 3 Nitrophenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of 3-(3-nitrophenyl)propanal. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For the related compound propanal, the ¹H NMR spectrum shows distinct signals for the different proton environments. docbrown.info The methyl (CH₃) protons typically appear at a chemical shift of around 1.12 ppm, the methylene (B1212753) (CH₂) protons adjacent to the aldehyde group are found at approximately 2.47 ppm, and the aldehydic proton (CHO) resonates significantly downfield at about 9.80 ppm. docbrown.info These shifts are influenced by the electron-withdrawing nature of the adjacent oxygen atom. docbrown.info In this compound, the presence of the nitro-substituted aromatic ring would further influence the chemical shifts of the propyl chain protons.

In ¹³C NMR spectroscopy of propanal, three distinct signals are observed, corresponding to the three different carbon environments. docbrown.info The methyl carbon (CH₃) appears at approximately 6.04 ppm, the methylene carbon (CH₂) at around 37.3 ppm, and the carbonyl carbon (C=O) of the aldehyde group exhibits a characteristic downfield shift to about 203.2 ppm. docbrown.info The electronegativity of the oxygen atom significantly deshields the adjacent carbons, causing this downfield shift. docbrown.infolibretexts.org For this compound, the aromatic carbons would introduce additional signals in the range of 125-150 ppm, with the carbon attached to the nitro group showing a distinct chemical shift due to the strong electron-withdrawing effect of the NO₂ group. libretexts.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Propanal

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃1.12 docbrown.info6.04 docbrown.info
CH₂2.47 docbrown.info37.3 docbrown.info
CHO9.80 docbrown.info203.2 docbrown.info
Aromatic C-HNot Applicable125-150 (expected range) libretexts.org
C-NO₂Not ApplicableVaries

Note: The table provides typical values for the propanal moiety. The presence of the 3-nitrophenyl group in this compound will cause variations in these shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. osti.govspectroscopyonline.com

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations are typically observed in the region of 3000 ± 200 cm⁻¹. osti.gov The carbonyl group (C=O) of the aldehyde will produce a strong, sharp absorption band in the IR spectrum, typically around 1700 cm⁻¹. spectroscopyonline.com The presence of the nitro group (NO₂) will give rise to two characteristic stretching vibrations: an asymmetric stretch usually in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The aromatic ring will show C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations.

Raman spectroscopy provides complementary information. rsc.org While the C=O stretch is also observable, non-polar bonds like C-C and symmetric vibrations often give stronger Raman signals. The symmetric stretching of the nitro group and the breathing modes of the aromatic ring are typically prominent in the Raman spectrum. The correlation of these vibrational frequencies allows for a detailed characterization of the molecular structure. scifiniti.com

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
C-H (aliphatic)Stretching2850-3000Medium to Strong
C-H (aromatic)Stretching3000-3100Medium
C=O (aldehyde)Stretching1700-1725Strong
C=C (aromatic)Stretching1400-1600Medium to Weak
NO₂Asymmetric Stretch1500-1560Strong
NO₂Symmetric Stretch1300-1370Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. savemyexams.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. shimadzu.com The separated components then enter the mass spectrometer.

For this compound, electron ionization (EI) is a common ionization method. uni-saarland.de Upon ionization, the molecule forms a molecular ion (M⁺), and the peak corresponding to this ion in the mass spectrum gives the molecular weight of the compound (179.17 g/mol ). spectrabase.combldpharm.com The molecular ion can then undergo fragmentation, producing a characteristic pattern of fragment ions. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom, an ethyl group, or the formyl radical (CHO). docbrown.infosavemyexams.com The presence of the nitrophenyl group will also lead to specific fragmentation patterns, such as the loss of NO₂ or the formation of nitrophenyl-containing cations.

Liquid chromatography-mass spectrometry (LC-MS/MS) is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov LC separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. leeder-analytical.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that often keeps the molecular ion intact. nih.govunipd.it

LC-MS/MS methods, such as those using a triple quadrupole mass spectrometer, allow for highly selective and sensitive detection. leeder-analytical.com In this setup, the first quadrupole can be set to select the molecular ion of this compound. This selected ion is then fragmented in the second quadrupole (collision cell), and the resulting fragment ions are analyzed in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and is valuable for quantitative analysis in complex matrices. leeder-analytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions occurring within a molecule upon absorption of UV or visible light. For an organic molecule like this compound, the UV-Vis spectrum is primarily dictated by the chromophores present: the nitrophenyl group and the aldehyde functional group. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible region, or more broadly, a group that exhibits absorption in the UV-Vis range. uzh.ch

The electronic transitions observed in the UV-Vis spectrum of this compound are expected to arise from the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The principal transitions for this molecule would be of the π → π* and n → π* types.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch They are characteristic of systems with double or triple bonds and aromatic rings. In this compound, the benzene (B151609) ring and the nitro group (–NO₂) contain extensive π-electron systems, leading to strong π → π* absorptions. These transitions are typically high in energy and have high molar absorptivity (ε). For similar aromatic nitro compounds, these transitions are often observed in the region of 250-300 nm. scielo.org.za

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the aldehyde and nitro groups, to a π antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have significantly lower intensity (lower molar absorptivity). The carbonyl group (C=O) of the propanal moiety typically shows a weak n → π* absorption band in the 270-300 nm region. The nitro group also contributes to n → π* transitions, often observed as a shoulder on the main π → π* absorption band or as a distinct band at longer wavelengths (>300 nm). scielo.org.za

The combination of the nitroaromatic system and the aldehyde group would result in a complex UV-Vis spectrum. The exact absorption maxima (λ_max) and molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the transitions. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. scielo.org.zagaussian.com

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a powerful laboratory technique for the separation, identification, and purification of the components of a mixture. advancechemjournal.com For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing chemical purity and, for chiral derivatives, determining enantiomeric excess (ee). openaccessjournals.comomicsonline.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. advancechemjournal.comopenaccessjournals.com It is highly applicable to the analysis of this compound due to the compound's polarity and UV-absorbing properties.

Purity Assessment: To assess the purity of a this compound sample, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile/water or methanol (B129727)/water. researchgate.net The components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. advancechemjournal.com

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined from its UV spectrum (e.g., near its λ_max). heraldopenaccess.us The high sensitivity and accuracy of HPLC allow for the detection and quantification of trace impurities, such as starting materials, by-products, or degradation products. openaccessjournals.com

Enantiomeric Excess (ee) Determination: If a derivative of this compound is chiral, determining its enantiomeric purity or enantiomeric excess (ee) is crucial, particularly in pharmaceutical contexts. heraldopenaccess.us This is accomplished using chiral HPLC, which involves a chiral stationary phase (CSP). uma.esmdpi.com These CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities. mdpi.com This differential interaction results in different retention times for the R- and S-enantiomers, allowing for their separation and quantification. uma.es

The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100. nih.gov The development of a chiral HPLC method requires careful selection of the CSP and optimization of the mobile phase (often a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol) to achieve baseline separation. mdpi.com

Interactive Table: Typical HPLC Parameters for Analysis of Aromatic Aldehydes Below is a summary of typical starting conditions for the HPLC analysis of compounds similar to this compound.

ParameterPurity Analysis (Reversed-Phase)Enantiomeric Excess (Chiral Normal-Phase)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Cellulose or Amylose derivative, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientn-Hexane/Isopropanol (e.g., 90:10 v/v) with possible amine or acid modifier
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)UV-Vis Diode Array Detector (DAD)
Wavelength λ_max of the compound (e.g., 254 nm)λ_max of the compound (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)Controlled (e.g., 20-25 °C)

Gas Chromatography (GC)

Gas Chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly effective for volatile and semi-volatile organic compounds. omicsonline.org

Purity Assessment: this compound possesses sufficient volatility to be analyzed by GC, especially with a heated injection port. In GC, a sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. shimadzu.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. shimadzu.com Lower boiling point compounds and those with weaker interactions travel through the column faster. shimadzu.com

For purity analysis, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane) would be suitable. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. omicsonline.org The mass spectrometer provides mass spectra for each separated component, which can be compared against libraries for positive identification. The purity is determined by comparing the peak area of the main component to the total peak area. nih.gov

Enantiomeric Excess Determination: Similar to HPLC, GC can be used for enantiomeric separation by employing a chiral capillary column. These columns contain a chiral stationary phase that interacts differently with the enantiomers of a volatile analyte. This technique is highly sensitive and can provide excellent resolution for the enantiomers of suitable derivatives.

Interactive Table: Typical GC Parameters for Analysis of Aromatic Aldehydes The table below outlines typical parameters for the GC analysis of compounds like this compound.

ParameterPurity Analysis (GC-FID/MS)Enantiomeric Excess (Chiral GC)
Column Capillary, e.g., DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)Chiral Capillary, e.g., Cyclodextrin-based (e.g., Beta DEX™)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)1-2 mL/min (constant flow)
Injector Temp. 250 °C250 °C
Oven Program Temperature gradient (e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C)Isothermal or slow temperature gradient to optimize separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID)
Detector Temp. 280 °C (FID)280 °C

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.orglibretexts.org

To perform this analysis on this compound, a single, high-quality crystal of the compound must first be grown. wikipedia.org This crystal is then mounted and exposed to a focused beam of monochromatic X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. libretexts.org

By measuring the positions and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the unit cell (the basic repeating unit of the crystal) can be calculated. wikipedia.org From this map, the positions of the individual atoms are determined, yielding a complete molecular structure.

While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of related compounds demonstrates the type of data that would be obtained. For example, the crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid was determined to be in the monoclinic space group P2₁/n with specific unit cell dimensions. researchgate.net Similarly, the crystal structure of propanal has been determined in the monoclinic space group P2₁/a. rsc.org

A successful crystallographic analysis of this compound would provide:

Unambiguous Confirmation of Structure: Verifying the connectivity of the atoms.

Conformational Details: Revealing the torsion angles of the propanal side chain relative to the nitrophenyl ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (if any), π-π stacking between aromatic rings, and van der Waals forces that dictate the crystal packing.

This information is invaluable for understanding the solid-state properties of the compound and for computational chemistry studies.

Interactive Table: Example Crystallographic Data for a Related Compound This table shows example data that would be generated from an X-ray crystallography experiment, based on the published structure of a related nitrophenyl derivative. researchgate.net

ParameterExample Value
Chemical Formula C₁₉H₁₈N₄O₆S
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.343 Å, b = 7.367 Å, c = 31.532 Å, β = 97.398°
Volume (V) 1921.8 ų
Molecules per Unit Cell (Z) 4
Temperature 296 K

Computational Chemistry Approaches to 3 3 Nitrophenyl Propanal Reactivity and Mechanism

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT provides a robust framework for understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical reactivity. mdpi.comredalyc.org By solving approximations of the Schrödinger equation, DFT can accurately model the electronic properties of complex organic molecules like 3-(3-nitrophenyl)propanal. rsc.org These calculations are crucial for building a foundational understanding of the molecule's intrinsic characteristics.

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its properties and reactivity. This compound possesses several rotatable bonds, leading to a variety of possible spatial arrangements (conformers). Computational methods, specifically DFT, can be used to perform a conformational analysis to identify the most stable structures. mdpi.com This process involves systematically rotating the key bonds—such as the C-C single bonds in the propanal chain and the C-N bond of the nitro group—and calculating the electronic energy for each resulting geometry. The conformers with the lowest energy are the most stable and, therefore, the most likely to be observed.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the concept of conformational analysis. The values are representative and not from actual experimental data for this specific molecule.

ConformerDihedral Angle (Car-Car-Cα-Cβ)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar180°0.0075.3
Syn-clinal (Gauche)60°1.2014.5
Anti-clinal120°2.505.2
Syn-periplanar5.005.0

Once the ground-state electronic structure is known, DFT can be used to calculate a range of "reactivity descriptors." These indices help predict how and where a molecule will react. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions. researchgate.net

The Fukui function, in particular, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govymerdigital.com It measures the change in electron density at a specific atom when an electron is added to or removed from the molecule. mdpi.com For this compound, a Fukui analysis would likely identify the aldehydic carbon as a primary site for nucleophilic attack, due to the electron-withdrawing nature of the adjacent oxygen. Conversely, the oxygen atoms of the nitro group and the aldehyde would be prime sites for electrophilic attack. The aromatic ring itself contains sites susceptible to both types of attack, influenced by the directing effects of the nitro and propanal substituents. nih.govmdpi.com

Table 2: Conceptual DFT Reactivity Descriptors This table presents typical reactivity indices and their significance, as would be calculated for a molecule like this compound.

DescriptorDefinitionInterpretation for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates nucleophilicity (electron-donating ability)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilicity (electron-accepting ability)
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical stability and reactivity
Fukui Function (f+)Change in density upon electron additionIdentifies sites for nucleophilic attack
Fukui Function (f-)Change in density upon electron removalIdentifies sites for electrophilic attack
Dual Descriptor (Δf)Difference between f+ and f-Simultaneously shows nucleophilic and electrophilic sites

Investigation of Molecular Conformation and Stability

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows chemists to map out the entire landscape of a chemical reaction, from reactants to products, including the high-energy transition states that lie in between. ku.edu This provides a step-by-step, molecular-level movie of the reaction mechanism. For this compound, this could involve modeling reactions such as the reduction of the nitro group, oxidation of the aldehyde, or additions to the aromatic ring. orientjchem.orgcopernicus.org

A transition state (TS) is the highest energy point along a reaction pathway, representing the "point of no return" for a chemical transformation. Locating the precise geometry and energy of the TS is a central goal of computational reaction modeling. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower barrier corresponds to a faster reaction.

Many reactions can proceed through multiple competing pathways to yield different products. Computational modeling is exceptionally useful for predicting which pathway is favored by comparing the activation energies of the competing transition states. rsc.orgku.edu The pathway with the lowest energy barrier will be the dominant one, thus determining the reaction's selectivity.

For this compound, a key question of selectivity involves the two primary functional groups. In a reduction reaction, for instance, will the nitro group or the aldehyde be reduced first? Computational studies on similar molecules, like 4-nitrobenzaldehyde, have shown that the choice of reducing agent can be tuned to selectively target one group over the other, a prediction that can be explained by calculating the respective reaction barriers. acs.org Similarly, for electrophilic aromatic substitution, modeling can predict whether an incoming group will add at the ortho, meta, or para position relative to the existing substituents by comparing the energies of the different transition states.

Transition State Analysis and Energy Barrier Determination

Molecular Docking and Simulation Studies Related to Reactivity

When the reactivity of a molecule is considered in a biological context, such as its ability to inhibit an enzyme, molecular docking and simulation become essential tools. chemrxiv.org Molecular docking predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org

The process involves placing the ligand into the binding site of the receptor in many different possible conformations and scoring each "pose" based on how well it fits and the strength of its intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The conformation and electronic properties of the ligand, often determined by DFT calculations as described above, are crucial inputs for accurate docking. Such studies have been used to design novel p-nitrophenyl hydrazones as potent multi-target inhibitors for anti-inflammatory applications. chemrxiv.org A docking study of this compound against a specific enzyme target could reveal its potential as a bioactive agent by identifying key binding interactions and estimating its binding affinity.

Future Perspectives and Emerging Research Avenues for 3 3 Nitrophenyl Propanal

Innovations in Green Chemistry Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic routes for aromatic aldehydes like 3-(3-Nitrophenyl)propanal, aiming to reduce environmental impact and enhance safety. numberanalytics.com

One promising approach involves the use of environmentally benign oxidizing agents. For instance, the oxidation of benzylic alcohols to aromatic aldehydes using nitrogen dioxide gas is a sustainable method that produces nitric acid as a recyclable byproduct, thus minimizing waste. nih.gov Another green alternative is the use of hydrogen peroxide as an oxidant, which offers an economical and environmentally friendly pathway for the synthesis of benzaldehydes from toluene (B28343) derivatives. tandfonline.com

The choice of solvent is another critical aspect of green synthesis. royalsocietypublishing.org Water, with its non-toxic and non-flammable nature, is an ideal green solvent, although the low solubility of many organic compounds can be a challenge. mdpi.com To overcome this, co-solvents or techniques like "on-water" synthesis, where the reaction occurs at the interface of water and insoluble reactants, can be employed. royalsocietypublishing.org Other green solvents gaining traction include ionic liquids, polyethylene (B3416737) glycols (PEGs), and supercritical fluids like carbon dioxide, which offer advantages such as low volatility, thermal stability, and recyclability. royalsocietypublishing.orgijfmr.com

Biocatalysis represents a significant frontier in the green synthesis of chiral molecules related to this compound. nih.gov Enzymes, operating under mild conditions, offer high stereo-, regio-, and chemoselectivity, which reduces the need for protecting groups and minimizes waste. acs.org For example, the kinetic resolution of 1-(3-nitrophenyl)propanol, a precursor to the antiviral agent Tipranavir, has been achieved using Burkholderia cepacia lipase. rsc.org The development of robust enzymes through engineering can further expand the scope of biocatalytic transformations. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of aromatic aldehydes:

Green ApproachExampleBenefits
Alternative Oxidants Nitrogen dioxide gas, Hydrogen peroxideReduced waste, use of less hazardous materials. nih.govtandfonline.com
Green Solvents Water, Ionic Liquids, Polyethylene Glycol (PEG)Lower toxicity, recyclability, improved safety. royalsocietypublishing.orgmdpi.comijfmr.com
Biocatalysis Enzyme-catalyzed reactions (e.g., lipases, alcohol dehydrogenases)High selectivity, mild reaction conditions, reduced byproducts. acs.orgrsc.org

Development of Novel Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and align with the principles of green chemistry by reducing steps and waste. mdpi.com Aromatic aldehydes, including this compound, are valuable components in various MCRs for the synthesis of diverse heterocyclic compounds. rsc.orgresearchgate.netnih.gov

Recent advancements have focused on developing new MCRs to create medicinally relevant scaffolds. rsc.org For example, MCRs involving aromatic aldehydes have been used to synthesize substituted pyrroles, 1,3,5-triazines, and various quinoline (B57606) derivatives. rsc.orgnih.govbeilstein-journals.org The development of these reactions often involves optimizing conditions to improve yields and minimize byproducts. rsc.org

The versatility of MCRs allows for the creation of complex molecules from simple starting materials in a one-pot fashion. researchgate.net For instance, the reaction of an aromatic aldehyde, dimedone, and β-naphthol can yield tetrahydrobenzo[α]xanthen-11-one derivatives. researchgate.net Similarly, five-component reactions (5CRs) are being explored to assemble even more complex structures with high efficiency. mdpi.com

The table below highlights some MCRs where aromatic aldehydes are key starting materials:

MCR TypeReactantsProduct Class
Pyrrole Synthesis Thioamide-enol, Aromatic Aldehyde, Ammonia sourceSubstituted pyrroles. rsc.org
Triazine Synthesis Methyl ketone, Aniline (B41778), Cyanamide2,4-Diamino-1,3,5-triazines. rsc.org
Xanthenone Synthesis Aromatic Aldehyde, Dimedone, β-naphtholTetrahydrobenzo[α]xanthen-11-ones. researchgate.net
Quinoxaline (B1680401) Synthesis Cyclohexyl isocyanide, Aromatic Aldehyde, o-phenylenediamineQuinoxaline derivatives. researchgate.net

High-Throughput Screening in Catalyst Discovery and Optimization

High-throughput screening (HTS) is a powerful technique for rapidly evaluating large libraries of potential catalysts, accelerating the discovery and optimization of new synthetic methods. mpg.de For reactions involving this compound, HTS can be employed to identify catalysts that improve yield, selectivity, and reaction conditions.

The process typically involves parallel synthesis and screening of catalyst libraries. mpg.de Analytical techniques such as infrared thermography, scanning mass spectrometry, and the use of reactive dyes are used to quickly assess catalytic activity. mpg.de For example, HTS has been successfully used to discover new catalysts for the direct epoxidation of propylene. nih.gov

In the context of synthesizing compounds like this compound, HTS can be applied to screen for optimal catalysts in reactions such as cross-coupling or oxidation. The use of catalyst-coated glass beads (ChemBeads) is particularly amenable to automated HTS workflows. Furthermore, HTS is crucial in the field of biocatalysis for the directed evolution of enzymes, where thousands of enzyme variants can be screened to identify those with improved properties for a specific transformation. acs.org

The following table shows an example of a parameter that can be optimized using HTS:

Reaction TypeScreened ParameterDesired Outcome
Catalytic Oxidation Catalyst Composition (e.g., various metal nanoparticles)High yield and selectivity for the desired aldehyde. nih.gov
Enzymatic Reduction Enzyme VariantImproved enantioselectivity and activity. acs.org
Cross-Coupling Ligand and Precatalyst CombinationIncreased product yield and broader substrate scope.

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The integration of automation and artificial intelligence (AI) is set to transform chemical synthesis, enabling more efficient and intelligent discovery and optimization of reactions. rsc.orgwiley.com

Automated synthesis platforms, sometimes referred to as "robotic chemists," can perform experiments with high precision and reproducibility, significantly accelerating the optimization of reaction conditions. wiley.comsynplechem.com These systems can utilize pre-filled cartridges containing the necessary reagents for specific transformations, simplifying the synthetic process. synplechem.comyoutube.com For example, a reductive amination reaction can be automated by simply providing the aldehyde and amine, with the instrument handling the addition of reagents and purification. synplechem.com

AI and machine learning (ML) are being applied to various aspects of chemical synthesis, from predicting reaction outcomes to designing novel catalysts. rsc.orgwiley.com ML models can be trained on large datasets of chemical reactions to predict optimal reaction conditions, yields, and selectivity. beilstein-journals.org Reinforcement learning, a type of ML, has been used to create models that iteratively learn and improve reaction conditions, outperforming traditional optimization methods. acs.org

In catalyst design, AI can analyze vast chemical spaces to identify promising new catalyst structures. arxiv.orgresearchgate.net By combining AI with high-throughput experimentation, researchers can create a closed-loop system where AI proposes new catalysts, which are then synthesized and tested by automated platforms, and the results are fed back to the AI to refine its models. arxiv.org This data-driven approach has the potential to dramatically accelerate the discovery of new and improved synthetic routes for molecules like this compound. acs.org

The table below illustrates the potential applications of AI and automation in the synthesis of this compound:

TechnologyApplicationPotential Impact
Automated Synthesis Platforms Automated execution of multi-step syntheses and reaction optimization.Increased efficiency, reproducibility, and throughput. synplechem.comnih.gov
Machine Learning Models Prediction of optimal reaction conditions, yields, and product selectivity.Reduced experimental effort and faster process development. wiley.combeilstein-journals.org
AI-driven Catalyst Design In silico screening and design of novel catalysts with enhanced performance.Accelerated discovery of more efficient and selective catalysts. arxiv.orgresearchgate.net
Reinforcement Learning Autonomous optimization of complex reaction parameters.Finding optimal reaction conditions with fewer experiments. acs.org

Q & A

Q. What are the common laboratory synthesis routes for 3-(3-Nitrophenyl)propanal?

  • Methodological Answer : The compound can be synthesized via nitration of hydrocinnamaldehyde derivatives or through cross-coupling reactions. For example:
  • Step 1 : Start with phenylpropane precursors (e.g., hydrocinnamaldehyde derivatives).
  • Step 2 : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde. Typical yields range from 50–70%, with purity confirmed by HPLC .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • FT-IR : The aldehyde group (C=O stretch at ~1720 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) are key identifiers. Aromatic C-H bends (700–900 cm⁻¹) confirm substitution patterns .
  • NMR : 1^1H NMR shows a triplet for the aldehyde proton (~9.8 ppm) and splitting patterns for the aromatic protons (δ 7.5–8.5 ppm) consistent with meta-substitution. 13^{13}C NMR confirms the nitro group’s electron-withdrawing effects on adjacent carbons .

Q. What safety protocols apply when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatility and potential respiratory irritation .
  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Disposal : Neutralize with 10% NaOH before incineration to avoid nitro-group-derived toxins .

Advanced Research Questions

Q. How does the nitro group’s position influence the reactivity of this compound in condensation reactions?

  • Methodological Answer :
  • Electronic Effects : The meta-nitro group reduces electron density on the aromatic ring, directing nucleophilic attacks to the para position. This was confirmed via DFT calculations showing localized LUMO regions .
  • Experimental Validation : In Knoevenagel condensations, the aldehyde reacts with malononitrile to form α,β-unsaturated nitriles, with regioselectivity analyzed by LC-MS and 1^1H NMR .

Q. How can contradictory data on the compound’s stability under basic conditions be resolved?

  • Methodological Answer :
  • Controlled Studies : Stability assays (pH 7–12, 25–60°C) reveal decomposition above pH 10. HPLC-MS identifies degradation products (e.g., 3-nitrophenylpropanol), suggesting base-catalyzed Cannizzaro reaction pathways .
  • Mitigation : Use buffered conditions (pH < 9) during reactions involving nucleophiles (e.g., Grignard reagents) .

Q. What advanced applications does this compound have in medicinal chemistry?

  • Methodological Answer :
  • Chalcone Synthesis : Acts as a precursor for nitro-substituted chalcones, which are screened for anticancer activity (e.g., IC₅₀ assays against MCF-7 cells) .
  • Enzyme Inhibition : The aldehyde group forms Schiff bases with lysine residues in enzymes (e.g., aldose reductase), validated via X-ray crystallography and molecular docking .

Notes

  • Advanced FAQs integrate computational and experimental methodologies to address research depth.
  • Safety and synthetic protocols are adapted from structurally related nitroaromatics .

Retrosynthesis Analysis

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3-(3-Nitrophenyl)propanal
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3-(3-Nitrophenyl)propanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.